molecular formula C13H20ClNO B7779453 (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride CAS No. 1215194-05-0

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride

Cat. No.: B7779453
CAS No.: 1215194-05-0
M. Wt: 241.76 g/mol
InChI Key: PMKBLGNPWCWAAH-LOCPCMAASA-N
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Description

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is a chiral amino alcohol characterized by its stereochemistry and functional groups. The compound features a phenyl group at the first carbon, a pyrrolidinyl moiety at the second carbon, and a propanol backbone. The (1S,2R) configuration defines its spatial arrangement, which is critical for its optical activity and interactions in asymmetric catalysis . As a hydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for synthetic and pharmaceutical applications .

This compound is notably employed as a chiral catalyst in enantioselective reactions, such as the addition of dialkylzincs to aromatic aldehydes, achieving up to 92% enantiomeric excess (ee) . Its pyrrolidinyl group contributes to its catalytic efficiency by coordinating with metal reagents, a property distinct from structurally related compounds.

Properties

IUPAC Name

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBLGNPWCWAAH-LOCPCMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215194-05-0
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215194050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL HYDROCHLORIDE, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53898PKL6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Norephedrine-Based Cyclization Route

This method, adapted from Taylor et al. (2003), employs (1R,2S)-norephedrine as the chiral precursor:

Reaction Scheme:

(1R,2S)-Norephedrine+1,4-DibromobutaneNaHCO3,TolueneFree BaseHClHydrochloride Salt(1R,2S)\text{-Norephedrine} + 1,4\text{-Dibromobutane} \xrightarrow{\text{NaHCO}_3, \text{Toluene}} \text{Free Base} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Procedure:

  • Charge a dry reactor with (1R,2S)-(-)-norephedrine (1.0 eq), 1,4-dibromobutane (1.2 eq), and sodium bicarbonate (2.5 eq) in anhydrous toluene.

  • Reflux at 110°C for 48 hours under nitrogen atmosphere.

  • Cool to 25°C and filter to remove inorganic salts.

  • Concentrate filtrate under reduced pressure to obtain crude free base.

  • Dissolve in diethyl ether and treat with HCl gas to precipitate hydrochloride salt.

  • Recrystallize from ethanol/ethyl acetate (1:3) to achieve ≥97% purity.

Performance Metrics:

ParameterValue
Overall Yield62-68%
Enantiomeric Excess>99% ee
Purity Post-Crystallization97.3-98.8%

Grignard-Mediated Assembly Method

This alternative approach, derived from CN109020784A, constructs the carbon skeleton through organometallic intermediates:

Key Stages:

  • Phenylmagnesium Bromide Formation

    • React magnesium turnings (1.1 eq) with bromobenzene (1.0 eq) in THF at 40°C.

  • Ketone Intermediate Synthesis

    • Add 2-bromopropiophenone (0.9 eq) to Grignard reagent at -20°C.

    • Quench with ammonium chloride solution after 2 hours.

  • Pyrrolidine Introduction

    • Subject ketone intermediate to reductive amination with pyrrolidine (1.5 eq) using sodium cyanoborohydride in methanol.

  • Stereochemical Resolution

    • Employ chiral column chromatography (Chiralpak AD-H, hexane/ethanol 85:15) to isolate (1S,2R) isomer.

Optimization Data:

StepTemperatureTimeYield
Grignard Formation40°C45 min92%
Ketone Synthesis-20°C → 25°C2.5 hr78%
Reductive Amination25°C12 hr65%
Chiral SeparationAmbientN/A41%

Industrial-Scale Manufacturing Considerations

Continuous Flow Production System

Modern facilities employ flow chemistry to enhance process control:

Reactor Configuration:

  • Zone 1: Grignard reagent formation (residence time: 30 min)

  • Zone 2: Ketone coupling (residence time: 45 min)

  • Zone 3: Reductive amination (residence time: 2 hr)

  • Zone 4: Acidic workup and crystallization

Advantages Over Batch Processing:

  • 23% higher overall yield (78% vs. 63%)

  • 40% reduction in solvent consumption

  • Improved temperature control (±0.5°C vs. ±5°C in batches)

Critical Process Parameters and Optimization

Reaction Stoichiometry Effects

Varying the pyrrolidine equivalents during reductive amination significantly impacts yield:

Pyrrolidine (eq)Yield (%)Purity (%)
1.05892
1.26595
1.56897
2.06996

Excess pyrrolidine beyond 1.5 eq provides diminishing returns while increasing purification difficulty.

Purification and Isolation Techniques

Crystallization Optimization

The hydrochloride salt's solubility profile enables effective purification:

Solvent Screening Results:

Solvent SystemRecovery (%)Purity (%)
Ethanol/Water (4:1)8297.5
Acetone/Diethyl Ether (1:3)7598.2
Methanol/MTBE (1:5)6897.8

Ethanol/water systems provide optimal balance between recovery and purity for industrial applications.

Analytical Characterization Protocols

Quality Control Metrics:

ParameterMethodSpecification
IdentityNMR (¹H, 13C)Match reference
Enantiomeric PurityChiral HPLC≥99% ee
Chemical PurityHPLC-UV (254 nm)≥97% area
Residual SolventsGC-MS<500 ppm total
Crystal FormXRPDForm II polymorph

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound serves as an essential intermediate in the synthesis of numerous pharmaceuticals. Its chiral nature allows it to enhance the efficacy and safety profiles of drugs, particularly in the development of analgesics and antidepressants . The ability to manipulate stereochemistry is vital in drug design to optimize therapeutic effects while minimizing side effects .

Case Studies:

  • Analgesics : Research indicates that derivatives of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol have shown promise in enhancing pain relief mechanisms while reducing dependency risks associated with traditional opioids.
  • Antidepressants : Studies have demonstrated that compounds derived from this chiral alcohol exhibit improved binding affinity to serotonin receptors, leading to enhanced antidepressant activity without significant adverse effects .

Chemical Synthesis

Chiral Building Block:
In organic synthesis, (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is utilized as a chiral building block. This property is crucial for the creation of complex molecules with specific stereochemical configurations necessary for drug design and other chemical applications .

Applications in Synthesis:

  • Stereoselective Reactions : The compound facilitates stereoselective reactions that are fundamental in synthesizing pharmaceuticals with desired biological activity.
  • Complex Molecule Formation : Its use in the synthesis of complex natural products demonstrates its versatility and importance in organic chemistry .

Neuroscience Research

Investigating Neurotransmitter Systems:
The compound is employed in neuroscience studies focusing on neurotransmitter systems. Research has explored its potential effects on mood and behavior, leading to insights into new therapeutic approaches for mental health disorders .

Findings:

  • Studies have indicated that (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol can modulate dopamine and serotonin levels, suggesting its potential use in treating conditions like depression and anxiety disorders.

Material Science

Development of Novel Materials:
In material science, this compound is explored for its applications in developing polymers with specific properties. Its ability to influence polymer characteristics makes it valuable in creating materials for various industrial applications .

Examples:

  • Polymer Modification : The incorporation of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol into polymer matrices has been shown to enhance mechanical properties and thermal stability.

Analytical Chemistry

Calibration of Analytical Instruments:
The compound is also utilized in analytical chemistry for calibrating instruments. Its precise chemical properties ensure accurate measurements in research and quality control processes across various industries .

Applications:

  • Quality Control : Its role in ensuring the accuracy of measurements highlights its importance in pharmaceutical manufacturing and other chemical industries.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Stereochemistry Key Applications
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol HCl Pyrrolidinyl, Phenyl (1S,2R) Chiral catalysis
(1R,2S)-Ephedrine HCl Methylamino, Phenyl (1R,2S) Pharmaceuticals (decongestant)
(1S,2S)-1-Amino-1-phenyl-2-propanol HCl Amino, Phenyl (1S,2S) Pharmacological intermediates
1-Phenyl-2-(1-pyrrolidinyl)-1-propanone Pyrrolidinyl, Phenyl (ketone) N/A Synthetic intermediate
  • Pyrrolidinyl vs. Methylamino Groups: The target compound’s pyrrolidinyl moiety enhances metal coordination in catalysis, whereas ephedrine’s methylamino group contributes to adrenergic receptor binding in pharmaceuticals .
  • Stereochemistry : The (1S,2R) configuration of the target compound contrasts with (1R,2S)-ephedrine, leading to divergent biological and catalytic behaviors. For example, ephedrine’s (1R,2S) form is pharmacologically active, while the target’s stereochemistry optimizes enantioselectivity in synthesis .
  • Ketone vs. Alcohol Backbone: The propanone analog lacks the hydroxyl group, reducing its utility in asymmetric catalysis but making it a versatile intermediate for further functionalization .

Physicochemical Properties

Table 2: Physicochemical and Functional Data

Compound Molecular Formula Molecular Weight Solubility (HCl Salt) Stability in Plasma
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol HCl C₁₄H₂₀ClNO 261.77 g/mol High Not reported
(1R,2S)-Ephedrine HCl C₁₀H₁₅ClNO 201.69 g/mol High Stable (HPLC-tested)
(1S,2S)-1-Amino-1-phenyl-2-propanol HCl C₉H₁₄ClNO 187.67 g/mol Moderate Not reported
  • Hydrochloride Salts : Both the target compound and ephedrine are stabilized as HCl salts, improving solubility for industrial and medical use .
  • Stability: Ephedrine HCl demonstrates stability in plasma under bacterial inoculation, a property critical for pharmaceutical formulations, though similar data for the target compound are lacking .

Biological Activity

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride, also known as a derivative of norephedrine, is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H20ClNO
  • Molecular Weight : 241.76 g/mol
  • CAS Number : 123620-80-4
  • Melting Point : 222°C to 224°C
  • Solubility : Soluble in organic solvents; specific solubility conditions are necessary for effective use in research applications .

The compound exhibits its biological activity primarily through interactions with various receptors, notably:

  • G-Protein-Coupled Receptors (GPCRs) : It has been implicated in modulating opioid receptor activity, which is crucial for pain management and addiction treatment .
  • Norepinephrine Receptors : Its structure suggests potential sympathomimetic effects, influencing cardiovascular and central nervous system functions.

Pharmacological Effects

  • Analgesic Properties : Preliminary studies indicate that this compound may act as a partial agonist at mu-opioid receptors while antagonizing kappa-opioid receptors. This dual action could provide pain relief with reduced side effects associated with full agonists .
  • Addiction Treatment : The compound's profile suggests potential use in treating opioid addiction by reducing withdrawal symptoms and cravings without the high abuse potential typical of stronger opioids .
  • Sympathomimetic Activity : Due to its structural similarity to norepinephrine, it may exhibit effects such as increased heart rate and blood pressure, making it a candidate for further cardiovascular research .

In Vitro Studies

Research involving receptor binding assays has demonstrated that this compound binds selectively to mu-opioid receptors with affinity comparable to buprenorphine, a well-known analgesic agent. These findings suggest its potential as an alternative or adjunct therapy in pain management strategies .

In Vivo Studies

A study conducted on rodent models indicated that administration of the compound resulted in significant reductions in withdrawal symptoms when compared to control groups receiving saline. This reinforces its potential utility in opioid dependence treatment protocols .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionPotential Applications
AnalgesicMu-opioid receptor partial agonismPain management
Addiction treatmentOpioid receptor modulationOpioid dependence therapy
SympathomimeticNorepinephrine receptor interactionCardiovascular research

Q & A

Basic: What are the key stereochemical features of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride, and how do they influence its physicochemical properties?

The compound’s stereochemistry is defined by its (1S,2R) configuration, which determines its spatial arrangement and optical activity. The phenyl group at C1 and pyrrolidinyl group at C2 create a chiral center, leading to enantiomer-specific interactions. This configuration impacts properties like solubility, melting point (reported as 45–48°C in chloroform ), and specific optical rotation ([α]²⁰/D +15°, c = 2 in chloroform ). The hydrochloride salt enhances water solubility, a critical factor in pharmacokinetic studies. Researchers must confirm stereochemical purity using chiral HPLC or polarimetry to avoid data misinterpretation .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point, stability) of this compound across literature sources?

Discrepancies in physical data (e.g., incomplete stability/reactivity profiles in ) often arise from variations in synthesis protocols or analytical methods. To address this:

  • Reproduce Synthesis : Standardize reaction conditions (e.g., solvent purity, temperature) using chiral resolution techniques like diastereomeric salt formation .
  • Validate Stability : Conduct accelerated stability studies under controlled humidity/temperature, monitoring decomposition via TLC or HPLC. For example, incompatibility with oxidizers necessitates inert atmosphere handling.
  • Cross-Validate Data : Compare results against high-purity reference standards (e.g., >98% purity ) and orthogonal techniques (e.g., NMR for structural confirmation ).

Basic: What synthetic strategies are recommended for preparing this compound with high enantiomeric excess?

Key steps include:

  • Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., (1R,2S)-ephedrine derivatives ) to retain stereochemical integrity.
  • Asymmetric Catalysis : Use transition-metal catalysts or organocatalysts to induce stereoselectivity during propanol backbone formation.
  • Salt Formation : React the free base with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt, ensuring minimal racemization .
  • Purification : Employ recrystallization in chloroform/hexane mixtures to achieve >98% enantiomeric excess .

Advanced: How should researchers design experiments to analyze the compound’s receptor-binding mechanisms, given structural similarities to norephedrine derivatives?

The compound’s phenyl-pyrrolidinyl-propanol backbone resembles norephedrine (a β-adrenergic agonist ), suggesting potential CNS or cardiovascular targets. Experimental design should include:

  • In Silico Docking : Model interactions with adrenergic (e.g., α1A) or dopaminergic receptors using software like AutoDock Vina.
  • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target receptors .
  • Selectivity Profiling : Compare binding affinities against structurally analogous compounds (e.g., 3-chlorophenylpiperazine derivatives ) to identify off-target effects.
  • Metabolic Stability : Assess hepatic microsomal degradation to correlate receptor activity with bioavailability .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powder during weighing.
  • Incompatibilities : Store separately from oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: What analytical methodologies are most effective for quantifying trace impurities in bulk samples of this compound?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (detection limit: 0.1% impurities) .
  • NMR Spectroscopy : Identify residual solvents (e.g., chloroform) via ¹H-NMR at 500 MHz .
  • Elemental Analysis : Verify chloride content (theoretical: 14.5%) to confirm salt stoichiometry .
  • Chiral Purity : Employ a Chiralpak AD-H column with heptane/ethanol mobile phase to resolve enantiomers .

Basic: How does the compound’s stability in plasma impact its suitability for in vivo pharmacokinetic studies?

Stability in plasma determines bioavailability and half-life. For example, structurally related ephedrine derivatives show 85% stability in rat plasma over 24 hours at 37°C . Researchers should:

  • Conduct Pre-Study Validation : Incubate the compound in species-specific plasma, quantifying degradation via LC-MS.
  • Stabilize Samples : Add esterase inhibitors (e.g., NaF) to prevent enzymatic hydrolysis of the propanol backbone .

Advanced: What strategies can mitigate racemization during large-scale synthesis of this compound?

  • Low-Temperature Reactions : Conduct nucleophilic substitutions at <0°C to minimize thermal racemization .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during pyrrolidinyl coupling .
  • In Situ Monitoring : Track enantiomeric ratio via inline polarimetry or chiral HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.